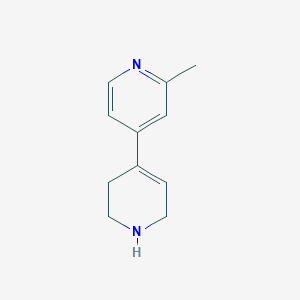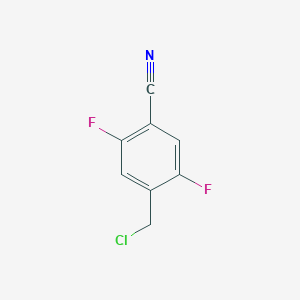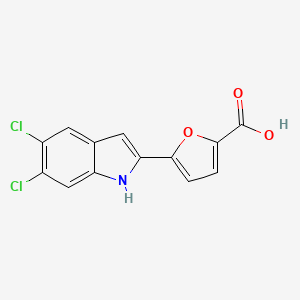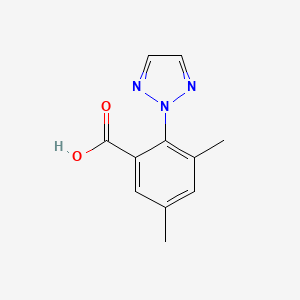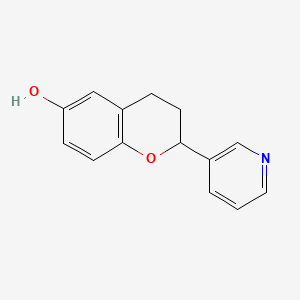
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that combines a pyridine ring and a chromen (coumarin) structure. This compound is of interest due to its potential biological and pharmacological properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2H-chromen-2-one with 3-pyridylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromenone derivatives, while reduction can produce dihydrochromen derivatives .
Scientific Research Applications
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen structure and exhibit similar biological activities.
Pyridinyl-substituted chromenones: These compounds have a pyridine ring attached to the chromen structure and are studied for their pharmacological properties.
Uniqueness
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol is unique due to its specific combination of a pyridine ring and a chromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-pyridin-3-yl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C14H13NO2/c16-12-4-6-13-10(8-12)3-5-14(17-13)11-2-1-7-15-9-11/h1-2,4,6-9,14,16H,3,5H2 |
InChI Key |
XOEPYSUHDJPIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


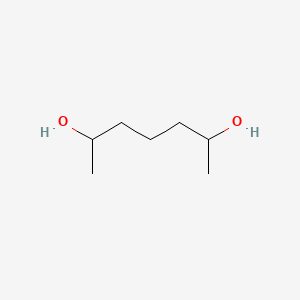
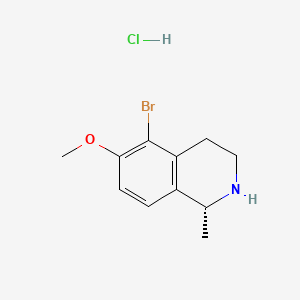
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
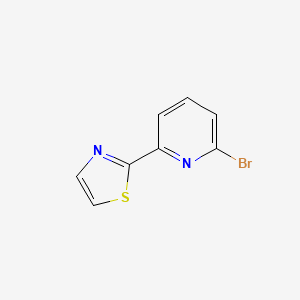
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
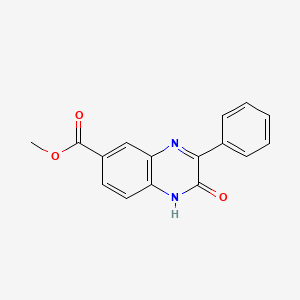
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
